molecular formula C12H18O6 B1260412 Tensyuic acid B

Tensyuic acid B

Cat. No. B1260412
M. Wt: 258.27 g/mol
InChI Key: ZMTXIFCPSXJBPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tensyuic acid B is a tensyuic acid that is itaconic acid which has been substituted at position 3 by a 5-(methoxycarbonyl)pentyl group. The (-)-isomer, isolated from Aspergillus niger FKI-2342. It has a role as an Aspergillus metabolite. It is a tensyuic acid, a methyl ester and a dicarboxylic acid.

Scientific Research Applications

Synthesis and Biological Properties

Tensyuic acids B, C, and E have been synthesized, providing insights into their bioactive properties. Notably, tensyuic acid B demonstrated potent activity against Trypanosoma brucei brucei strain GUTat 3.1, highlighting its potential in treating certain infections or diseases (Matsumaru et al., 2008).

Antimicrobial Activity

Research has identified tensyuic acid C exhibiting moderate antimicrobial activity against Bacillus subtilis. This finding suggests that tensyuic acids, including tensyuic acid B, may have applications in combating bacterial infections (Hasegawa et al., 2007).

Cytotoxicity and Anti-Inflammatory Activity

Hexylitaconic acid derivatives, including tensyuic acids, isolated from marine organisms, were evaluated for their cytotoxicity against human solid tumor cell lines and anti-inflammatory activity. This indicates potential applications of tensyuic acid B in cancer research and inflammatory diseases (Li et al., 2011).

properties

Product Name

Tensyuic acid B

Molecular Formula

C12H18O6

Molecular Weight

258.27 g/mol

IUPAC Name

2-(6-methoxy-6-oxohexyl)-3-methylidenebutanedioic acid

InChI

InChI=1S/C12H18O6/c1-8(11(14)15)9(12(16)17)6-4-3-5-7-10(13)18-2/h9H,1,3-7H2,2H3,(H,14,15)(H,16,17)

InChI Key

ZMTXIFCPSXJBPW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCC(C(=C)C(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.